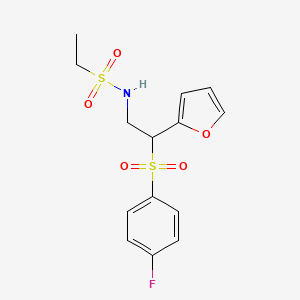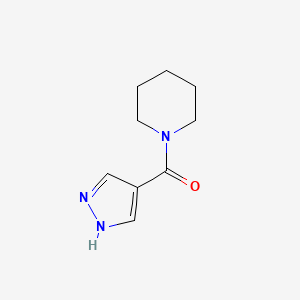
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide, commonly known as FSK-805, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of FSK-805 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinases. These enzymes are involved in various physiological processes, including cell proliferation, angiogenesis, and inflammation. By inhibiting these enzymes, FSK-805 may help to prevent the growth and spread of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
FSK-805 has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. FSK-805 has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This may help to prevent the growth and spread of cancer cells. Additionally, FSK-805 has been found to reduce inflammation in the body, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FSK-805 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. It has also been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in the body. However, there are also some limitations to using FSK-805 in lab experiments. It may have off-target effects on other enzymes, which could affect the interpretation of results. Additionally, more research is needed to fully understand the mechanism of action of FSK-805 and its potential applications in the field of medicine.
Orientations Futures
There are several potential future directions for research on FSK-805. One area of interest is its potential use in the treatment of neurodegenerative diseases. FSK-805 has been found to have neuroprotective effects, and further research is needed to determine its potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of FSK-805 and its potential applications in the field of medicine. Further studies may also investigate the potential use of FSK-805 in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
FSK-805 can be synthesized through a multistep process. The first step involves the reaction of 4-fluorobenzene sulfonamide with furan-2-carboxaldehyde to produce 2-(furan-2-yl)ethyl-4-fluorobenzenesulfonamide. The second step involves the reaction of the product obtained from the first step with ethanesulfonyl chloride to produce FSK-805.
Applications De Recherche Scientifique
FSK-805 has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. FSK-805 has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, FSK-805 has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO5S2/c1-2-22(17,18)16-10-14(13-4-3-9-21-13)23(19,20)12-7-5-11(15)6-8-12/h3-9,14,16H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHTZAQHKZWMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2852293.png)
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2852294.png)
![2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2852296.png)

![ethyl 4-phenyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2852301.png)

![3-Methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2852304.png)

![1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2852306.png)
![3-Propan-2-yl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2852308.png)
![3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2852310.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]but-2-enamide](/img/structure/B2852311.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2852313.png)